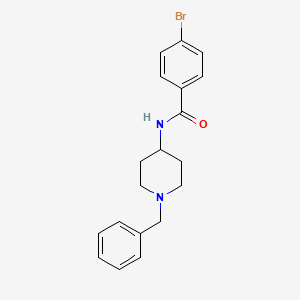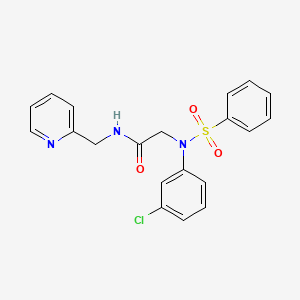
N-(1-benzyl-4-piperidinyl)-4-bromobenzamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Crystallographic Study
The compound has been synthesized and characterized by NMR spectroscopy and single-crystal X-ray diffraction . The crystal structure is monoclinic Cc with unit cell parameters a = 14.1480 (3) Å, b = 14.1720 (4) Å, c = 27.6701 (7) Å, β = 96.956 (1)°, α = γ = 90° . The compound has crystallized with four crystallographically unique molecules in the asymmetric unit .
Analgesic Activity
The compound has been used as a starting material for the synthesis of a wide variety of Fentanyl-based analgesics . The aim of this research is to synthesize a range of new analgesics derived from Fentanyl, with the aim of developing compounds with reduced side effects but which remain potent analgesics .
Treatment of Neuropathic Pain
The compound is part of a long-standing research interest in the synthesis and bioactivity of novel compounds for the treatment of neuropathic pain . The goal is to develop compounds with reduced side effects compared to morphine, a commonly used μ opioid .
Free Radical Scavenging
Preliminary reports suggest that derivatives of the compound were synthesized and screened, in silico and in vitro, for their ability to scavenge free radicals .
Inhibition of Acetylcholinesterase (AChE)/Butyrylcholinesterase (BuChE) Enzymes
Derivatives of the compound were also screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .
Chemical Entities of Biological Interest (ChEBI)
The compound is listed in the Chemical Entities of Biological Interest (ChEBI), a freely available dictionary of molecular entities focused on ‘small’ chemical compounds .
Mécanisme D'action
Target of Action
The primary target of N-(1-benzylpiperidin-4-yl)-4-bromobenzamide is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the proteolytic processing of the amyloid precursor protein (APP) .
Mode of Action
This interaction may lead to changes in the proteolytic processing of APP .
Biochemical Pathways
Given its target, it is likely involved in the amyloidogenic pathway, which leads to the production of beta-amyloid peptides . These peptides are implicated in the pathogenesis of Alzheimer’s disease.
Result of Action
Given its target, it may influence the production of beta-amyloid peptides . Changes in the levels of these peptides could potentially affect the progression of Alzheimer’s disease.
Orientations Futures
The future directions for the study and application of “N-(1-benzyl-4-piperidinyl)-4-bromobenzamide” are not explicitly mentioned in the available resources. Given its structural similarity to known opioids , it might be of interest in research related to pain management and other areas where opioids are commonly used.
Propriétés
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O/c20-17-8-6-16(7-9-17)19(23)21-18-10-12-22(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVCIQOCEIGHLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)Br)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(4-ethoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3569237.png)





![1,1'-(1,3-phenylenedicarbonyl)bis[4-(2-methoxyphenyl)piperazine]](/img/structure/B3569292.png)
![5-bromo-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B3569294.png)